![molecular formula C21H18N4O2S B2970059 3-氨基-N-(4-甲氧基苄基)-6-(4-吡啶基)噻吩并[2,3-b]吡啶-2-甲酰胺 CAS No. 625367-73-9](/img/structure/B2970059.png)

3-氨基-N-(4-甲氧基苄基)-6-(4-吡啶基)噻吩并[2,3-b]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

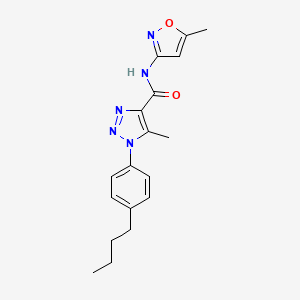

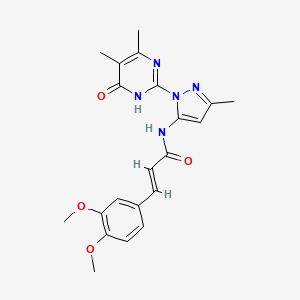

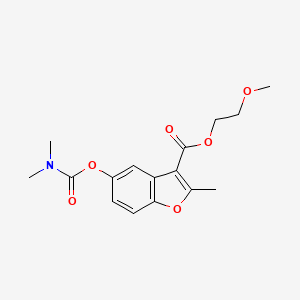

The compound “3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-b]pyridine ring, a pyridine ring, an amide group, and a methoxy group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the thieno[2,3-b]pyridine ring, the introduction of the amide group, and the attachment of the methoxybenzyl and pyridinyl groups .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the thieno[2,3-b]pyridine ring. The electron-donating methoxy group and the electron-withdrawing amide group might have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-rich nature of the thieno[2,3-b]pyridine ring and the presence of the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, are not available. These properties would depend on factors like its molecular structure and the nature of its functional groups .科学研究应用

新型杂环化合物的合成

研究表明,类似的噻吩并[2,3-b]吡啶衍生物在合成复杂杂环体系中具有效用。例如,Bakhite、Al‐Sehemi 和 Yamada (2005) 开发了制备新型吡啶并[3′,2′:4,5]噻吩并[3,2‐d]嘧啶和相关稠合体系的方法,展示了该化合物作为合成具有多种潜在应用的新型分子骨架的前体的作用 (Bakhite et al., 2005)。

抗增殖活性

在药物化学领域,噻吩并[2,3-b]吡啶的衍生物因其抗增殖活性而受到研究。Van Rensburg 等人 (2017) 探讨了 3-氨基-2-芳基甲酰胺-噻吩并[2,3-b]吡啶的构效关系,突出了它们作为针对特定酶的抗增殖剂的潜力 (Van Rensburg et al., 2017)。

荧光和光谱性质

探索新型化合物中的荧光性质对于开发具有潜在光学应用的材料至关重要。横田等人 (2012) 合成了新型荧光苯并[4,5]噻吩并[3,2-d]嘧啶衍生物,分析了它们的固态荧光特性,以用于荧光材料和传感器 (Yokota et al., 2012)。

安全和危害

未来方向

作用机制

Target of Action

It is used as an intermediate in the synthesis of dabigatran , a known direct thrombin inhibitor . Thrombin, a serine protease, plays a crucial role in blood clotting, and its inhibition can prevent thrombus formation .

Mode of Action

Dabigatran acts by directly binding to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in the blood clotting process .

Biochemical Pathways

The compound is involved in the biochemical pathway of anticoagulation through its role in the synthesis of Dabigatran . By inhibiting thrombin, Dabigatran prevents the formation of fibrin, the main component of blood clots. This action disrupts the coagulation cascade, reducing the risk of clot formation .

Pharmacokinetics

As an intermediate in the synthesis of dabigatran, its properties may influence the overall adme (absorption, distribution, metabolism, and excretion) profile of the final drug .

Result of Action

As a dabigatran intermediate, it contributes to the drug’s anticoagulant effect, reducing the risk of thrombus formation and associated conditions like stroke and pulmonary embolism .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and reactivity during the synthesis of dabigatran .

属性

IUPAC Name |

3-amino-N-[(4-methoxyphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-27-15-4-2-13(3-5-15)12-24-20(26)19-18(22)16-6-7-17(25-21(16)28-19)14-8-10-23-11-9-14/h2-11H,12,22H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYQKKOGWPUCHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-1-(3-ethoxypropyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2969988.png)

![N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2969989.png)